

A Comparative Guide to the Synthetic Routes of N-Aryl Piperidines

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Compound of Interest

Compound Name: *tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate*

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The N-aryl piperidine structural motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of these crucial molecules has evolved significantly, moving from harsh classical methods to more refined, efficient, and versatile catalytic approaches. This guide provides a comparative overview of the most prominent and emerging synthetic routes to N-aryl piperidines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy for their specific needs.

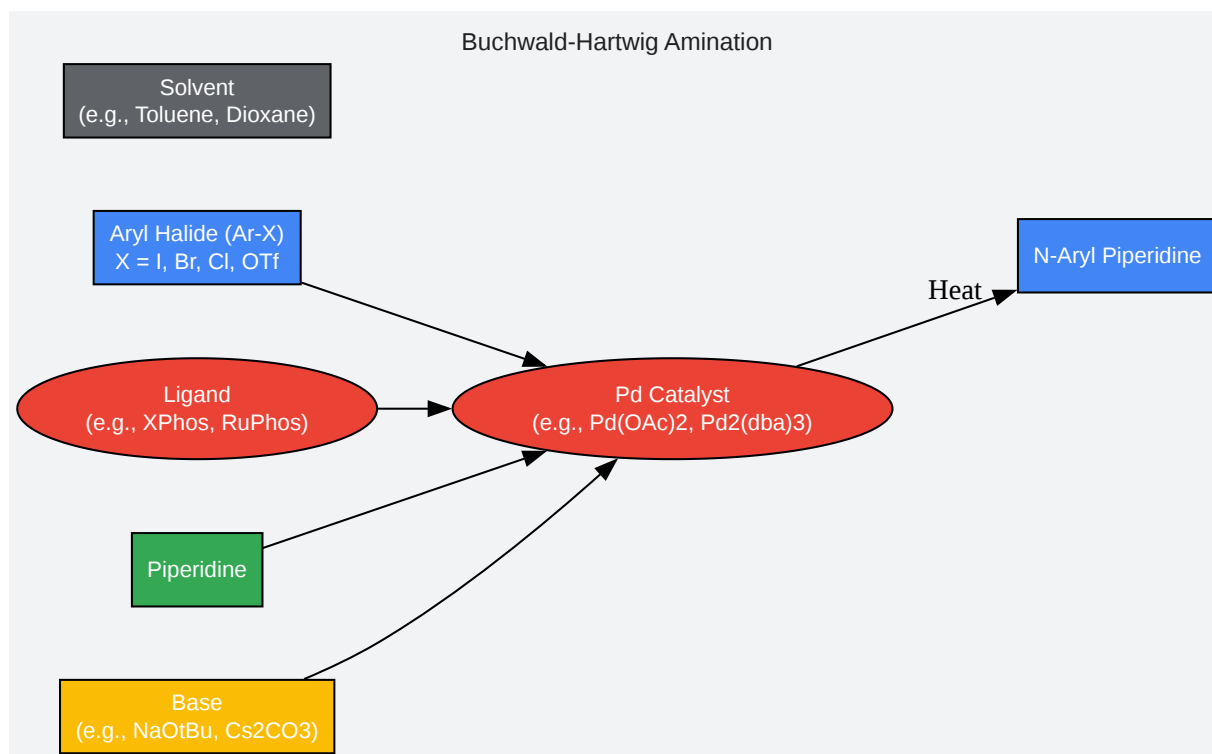
Transition Metal-Catalyzed Cross-Coupling Reactions

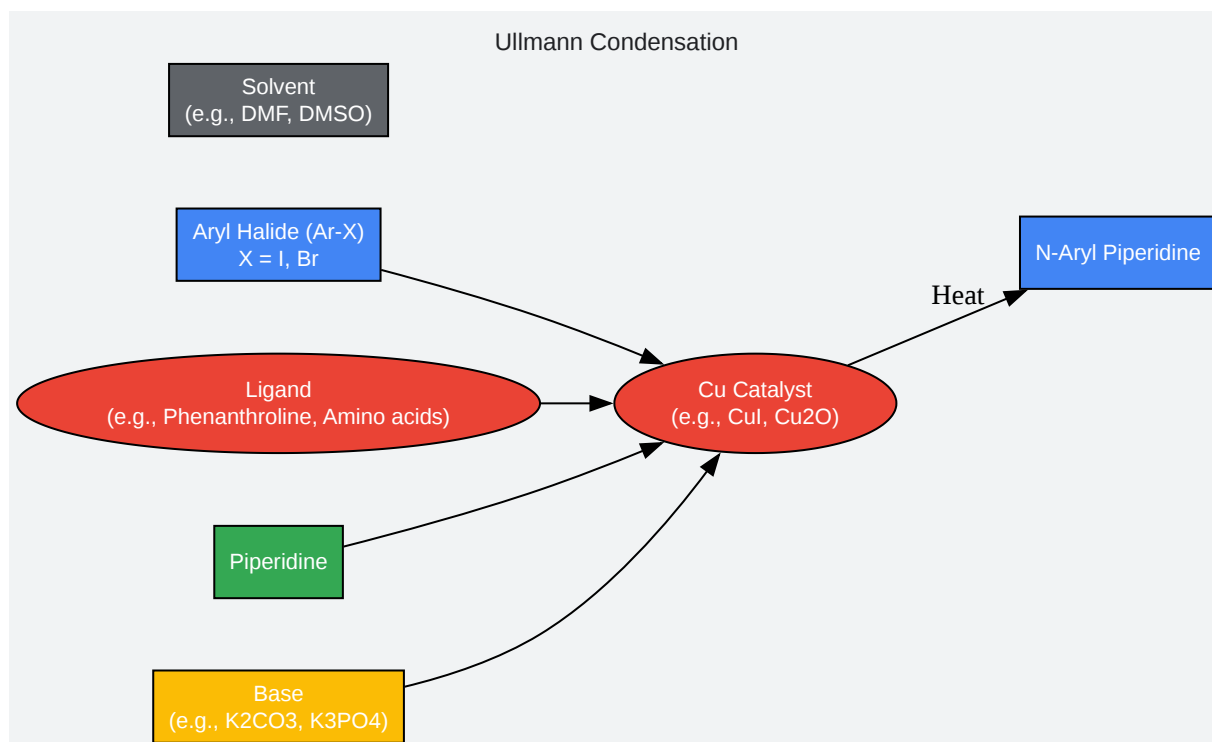
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, providing reliable and high-yielding pathways to N-aryl piperidines. The three most established methods in this category are the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.

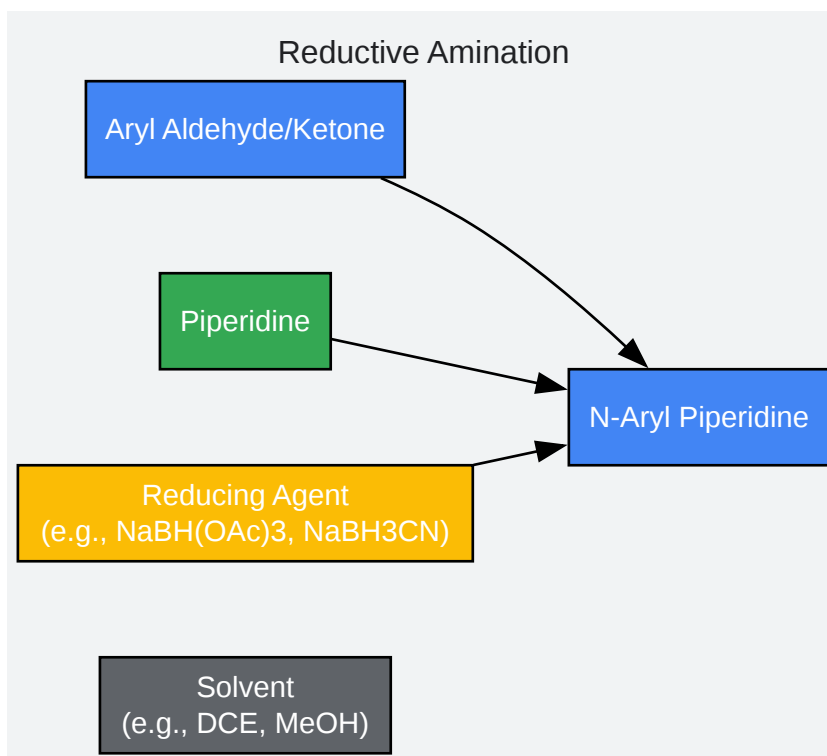
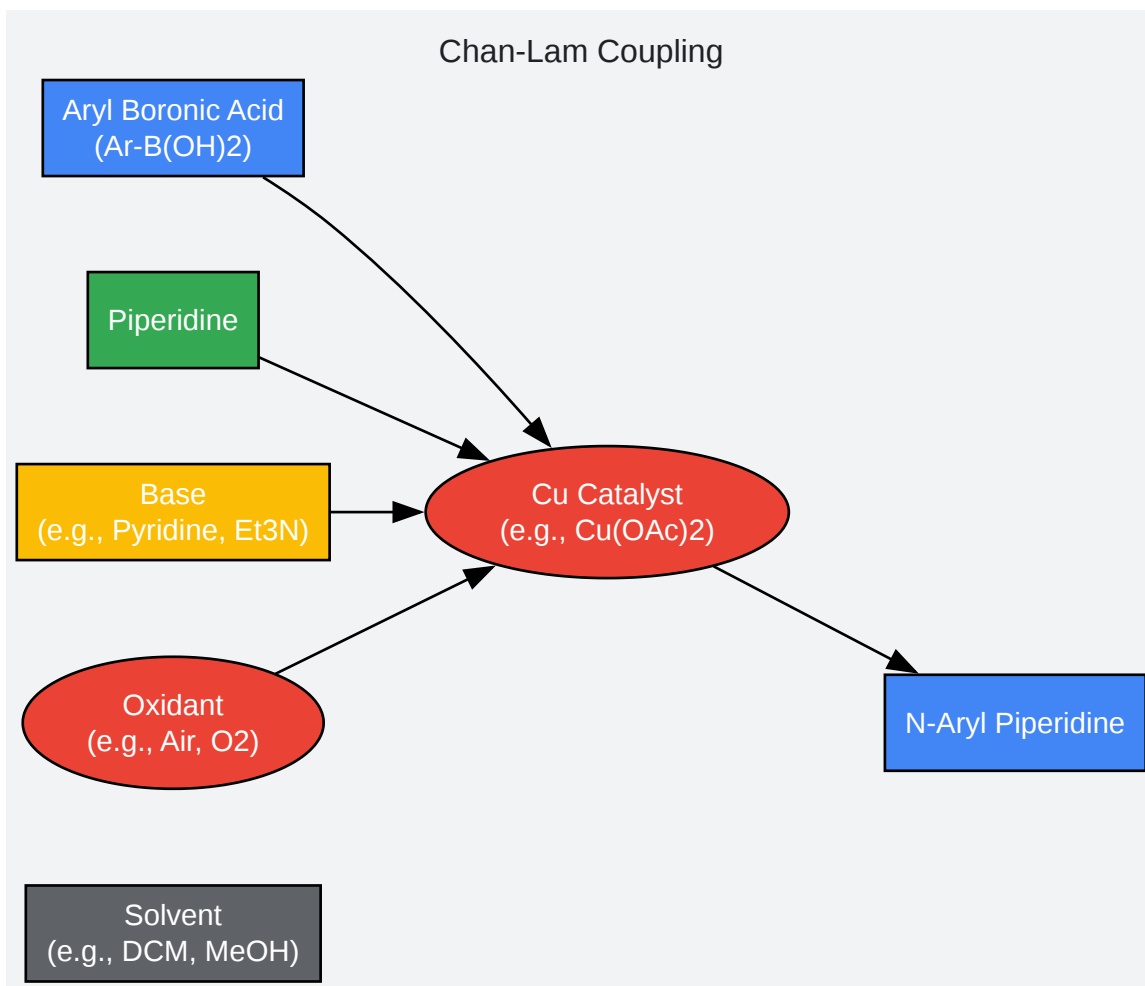
Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is arguably the most widely used method for the synthesis of N-aryl piperidines due to its broad substrate scope and high functional group tolerance.^[1] The reaction involves the coupling of an aryl halide or triflate with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.^[2]

General Reaction Scheme:







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References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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